molecular formula C8H12F3NO2 B8422499 6-Trifluroacetamido-1-hexanal

6-Trifluroacetamido-1-hexanal

Cat. No.: B8422499
M. Wt: 211.18 g/mol
InChI Key: DWJLGBRTRRHYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluroacetamido-1-hexanal is a useful research compound. Its molecular formula is C8H12F3NO2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-(6-oxohexyl)acetamide

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6-13/h6H,1-5H2,(H,12,14)

InChI Key

DWJLGBRTRRHYQC-UHFFFAOYSA-N

Canonical SMILES

C(CCC=O)CCNC(=O)C(F)(F)F

Origin of Product

United States

Condensation Deprotection Cyclization Cascade:this Sequence Begins with an Intermolecular Reaction at the Highly Reactive Aldehyde, Followed by an Intramolecular Reaction Involving the Amine After Its In Situ Exposure.

Step A: A Knoevenagel or Aldol (B89426) condensation at the aldehyde creates an α,β-unsaturated carbonyl or nitrile system. For example, reaction with malononitrile (B47326) would yield an intermediate with a new carbon-carbon double bond conjugated to two nitrile groups. mdpi.com

Step B: The reaction conditions are then changed (e.g., by adding a base like potassium carbonate) to induce the hydrolysis of the trifluoroacetamide (B147638) group, releasing the primary amine.

Step C: The newly formed primary amine immediately undergoes an intramolecular conjugate (Michael) addition to the α,β-unsaturated system created in Step A, forming a new heterocyclic ring (a substituted piperidine) in a highly stereocontrolled manner.

Deprotection Intramolecular Reductive Amination:a One Pot Reaction Can Be Envisioned Where the Amine is First Deprotected, Followed by an Immediate Intramolecular Reaction with the Aldehyde.

Step A: A reagent is added that cleaves the trifluoroacetamide (B147638) to expose the primary amine.

Step B: In the same pot, a reducing agent (e.g., sodium cyanoborohydride) is present. The amine attacks the aldehyde to form a cyclic iminium ion intermediate.

Step C: The reducing agent reduces the iminium ion to yield the saturated N-heterocycle, piperidine (B6355638). This tandem sequence transforms the linear bifunctional precursor directly into a core heterocyclic structure.

Tandem Ugi Reaction:while Not a Cascade Reaction of the Molecule Itself, a Deprotection Followed by a Multi Component Reaction Highlights Its Utility.

Step A: The trifluoroacetamide (B147638) is cleaved to give 6-amino-1-hexanal.

Step B: This intermediate, containing both a primary amine and an aldehyde, can then participate in an Ugi four-component reaction with a carboxylic acid and an isocyanide. In this case, the amine and aldehyde functionalities come from the same molecule, leading to the rapid formation of a complex cyclic peptoid structure. nih.gov

These strategies showcase how the orthogonal reactivity of the aldehyde and the protected amine in 6-trifluoroacetamido-1-hexanal can be strategically exploited to construct complex molecular architectures with high efficiency.

Advanced Reactivity and Mechanistic Investigations of 6 Trifluoroacetamido 1 Hexanal

Chemical Transformations at the Aldehyde (C1) Functionality of 6-Trifluoroacetamido-1-hexanal

The aldehyde group is a versatile functional group that readily undergoes transformations such as nucleophilic additions, oxidations, reductions, and carbon-carbon bond-forming reactions. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton of the molecule.

Nucleophilic Additions and Derived Products

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction leads to a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org The general mechanism involves the nucleophile attacking the partially positive carbonyl carbon, with subsequent rehybridization from sp² to sp³. libretexts.org

A variety of nucleophiles can be employed, leading to a range of products. For instance, the addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. savemyexams.com

NucleophileReagent(s)Product Type
CyanideHCN, KCNCyanohydrin
HydrideNaBH₄, LiAlH₄Primary Alcohol
OrganometallicsGrignard (R-MgX), Organolithium (R-Li)Secondary Alcohol
AminesRNH₂Imine
Hydroxylamine (B1172632)NH₂OHOxime

Selective Oxidation Reactions to Carboxylic Acids

The aldehyde group of 6-trifluoroacetamido-1-hexanal can be selectively oxidized to the corresponding carboxylic acid, 6-trifluoroacetamidohexanoic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. For substrates sensitive to harsh conditions, reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used, although they are more commonly employed to stop the oxidation of primary alcohols at the aldehyde stage. More contemporary and selective methods may also be utilized.

Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic, then acidic workup6-Trifluoroacetamidohexanoic acid
Chromic Acid (H₂CrO₄)Jones conditions (CrO₃, H₂SO₄, acetone)6-Trifluoroacetamidohexanoic acid
Silver Oxide (Ag₂O)Tollen's Reagent (Ag(NH₃)₂⁺)6-Trifluoroacetamidohexanoic acid

Selective Reduction Reactions to Alcohols

The aldehyde functionality is readily reduced to a primary alcohol, yielding 6-trifluoroacetamido-1-hexanol. This transformation is typically achieved with high selectivity using metal hydride reagents. dalalinstitute.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing aldehydes and ketones. dalalinstitute.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and will also readily reduce the aldehyde, but its higher reactivity may be unnecessary and less chemoselective if other reducible functional groups are present. dalalinstitute.com

Catalytic hydrogenation, using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂), is another effective method for aldehyde reduction.

Reducing AgentTypical Solvent(s)Product
Sodium Borohydride (NaBH₄)Methanol, Ethanol6-Trifluoroacetamido-1-hexanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF, followed by aqueous workup6-Trifluoroacetamido-1-hexanol
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, or Raney Ni in Ethanol or Ethyl Acetate6-Trifluoroacetamido-1-hexanol

Carbon-Carbon Bond Formation via the Aldehyde Group

The aldehyde group serves as an excellent electrophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Aldol (B89426) and Related Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. byjus.com In the context of 6-trifluoroacetamido-1-hexanal, it can act as the electrophilic partner in a crossed aldol condensation. Since 6-trifluoroacetamido-1-hexanal possesses enolizable protons on the carbon alpha to the aldehyde, it can also, in principle, act as the nucleophilic enolate component under basic conditions. libretexts.org However, in a crossed reaction with another carbonyl compound that does not have alpha-hydrogens (like benzaldehyde), 6-trifluoroacetamido-1-hexanal would be the enolate. byjus.com The initial product is a β-hydroxy aldehyde, which can often be dehydrated to form an α,β-unsaturated aldehyde. magritek.com

Reaction Partner (Enolate Source)Base/CatalystInitial Product (β-Hydroxy Aldehyde)Dehydrated Product (α,β-Unsaturated Aldehyde)
Acetone (B3395972)NaOH or KOH4-Hydroxy-5-(trifluoroacetamido)nonan-2-one5-(Trifluoroacetamido)non-3-en-2-one
CyclohexanoneNaOH or L-proline2-(1-Hydroxy-6-(trifluoroacetamido)hexyl)cyclohexan-1-one2-(6-(Trifluoroacetamido)hex-1-en-1-yl)cyclohexan-1-one
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful methods for converting aldehydes and ketones into alkenes.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. wikipedia.orglibretexts.org This reaction is highly versatile and allows for the formation of a double bond at a specific position. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it often favors the formation of (E)-alkenes (trans), and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.org The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups and specific bases, can be employed to favor the formation of (Z)-alkenes (cis). wikipedia.org

Reaction TypeReagentTypical ConditionsProduct Type
Wittig ReactionMethyltriphenylphosphonium bromide + n-BuLiTHF7-Trifluoroacetamido-1-heptene
Wittig Reaction(Carbethoxymethylene)triphenylphosphoraneToluene, refluxEthyl 8-trifluoroacetamido-2-octenoate
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate + NaHTHFEthyl (E)-8-trifluoroacetamido-2-octenoate
Still-Gennari HWEBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate + KHMDS, 18-crown-6THF, -78 °CMethyl (Z)-8-trifluoroacetamido-2-octenoate
Cross-Coupling Reactions with Aldehyde Substrates (e.g., Rhodium-catalyzed ketone formation)

The aldehyde group of 6-trifluoroacetamido-1-hexanal is a versatile handle for carbon-carbon bond formation. A notable transformation is the rhodium-catalyzed cross-coupling reaction to form ketones. This reaction represents a direct method for the synthesis of ketones from aldehydes, proceeding under mild conditions and offering an alternative to traditional organometallic additions. acs.orgorganic-chemistry.org

The mechanism is proposed to be a Heck-type process. acs.orgorganic-chemistry.org It is believed to initiate with the transmetalation of an organometallic reagent, such as a potassium trifluoro(organo)borate, to a rhodium(I) complex. This is followed by the insertion of the aldehyde into the resulting aryl- or alkyl-rhodium(I) species. A subsequent β-hydride elimination from the generated alkoxorhodium(I) complex yields the ketone product and a rhodium(I) hydride species. acs.org An interesting feature of some variations of this reaction is the use of acetone as a hydride acceptor, which facilitates the catalytic cycle. acs.orgorganic-chemistry.org

For 6-trifluoroacetamido-1-hexanal, this reaction would involve the coupling of the aldehyde with an organometallic reagent in the presence of a suitable rhodium catalyst and ligand system, such as [Rh(CH₂CH₂)₂Cl]₂ and P(tBu)₃. acs.orgorganic-chemistry.org The reaction would be expected to tolerate the trifluoroacetamido group, given the mild conditions often employed. This method provides a direct route to functionalized ketones, which are valuable intermediates in organic synthesis.

Catalyst SystemReagentProduct TypeProposed Mechanism
[Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃Potassium trifluoro(organo)boratesKetoneHeck-type with hydride transfer
Rh(I) with bidentate phosphine (B1218219) ligandKetoamidesα-acyloxyamidesOxidative addition and reductive elimination
tBu₂PMe-modified Rhodium catalystsAryl iodides with sodium formateSecondary AlcoholsTransfer hydrogenative reductive coupling

Derivatization Strategies for Analytical and Synthetic Utility

The aldehyde and trifluoroacetamido groups in 6-trifluoroacetamido-1-hexanal can be derivatized to facilitate analysis or to prepare new compounds with specific properties.

Silylation for Chromatographic Analysis

For the analysis of 6-trifluoroacetamido-1-hexanal by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the compound. nih.govresearchgate.net Silylation is a common technique used for this purpose. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for converting active hydrogen-containing functional groups, like the N-H of the amide, into their trimethylsilyl (B98337) (TMS) derivatives. nih.govnih.gov

The aldehyde group can also react with silylating reagents, although the primary site of derivatization would be the more acidic amide proton. The resulting silylated derivative of 6-trifluoroacetamido-1-hexanal would exhibit improved chromatographic behavior, allowing for better separation and detection. rsc.org

Derivatization ReagentTarget FunctionalityPurposeAnalytical Technique
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Amide N-H, potentially aldehydeIncreased volatility and stabilityGC-MS
Formation of Oximes and Hydrazones

The aldehyde functionality of 6-trifluoroacetamido-1-hexanal readily reacts with hydroxylamine or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. youtube.comkhanacademy.org These reactions are highly chemoselective and proceed under mild conditions, often catalyzed by acid. youtube.comnih.gov

The formation of an oxime or hydrazone converts the planar carbonyl group into a C=N double bond, which can exist as syn and anti isomers. nih.gov These derivatives are generally more stable than the parent aldehyde and can be used for purification, characterization, or as intermediates in further synthetic transformations. nih.govresearchgate.net For instance, hydrazones can be used in the Wolff-Kishner reduction to convert the aldehyde to a methyl group. The stability of these imine derivatives is influenced by the substituents, with oximes generally being more stable to hydrolysis than hydrazones. nih.gov

ReagentProductKey Features
Hydroxylamine (NH₂OH)OximeMore stable than hydrazones, useful for purification and characterization.
Hydrazine (H₂NNH₂) or its derivativesHydrazoneCan be used as intermediates for further reactions like Wolff-Kishner reduction.
Acylation and Other Derivatizations for Spectroscopic Profiling

Acylation of the trifluoroacetamido group in 6-trifluoroacetamido-1-hexanal can be achieved, although the existing trifluoroacetyl group is already an acyl moiety. Further acylation would likely require harsh conditions and may not be a common derivatization. However, the aldehyde can undergo acylation-type reactions. For instance, in the presence of a suitable catalyst, aldehydes can react with amines to form amides. sci-hub.senih.gov

For spectroscopic profiling, particularly NMR, derivatization can be used to introduce specific nuclei or to alter the chemical environment of existing protons and carbons to aid in structural elucidation. acs.orgnih.gov For example, the formation of an oxime or hydrazone as described above will significantly change the chemical shifts of the protons and carbons near the original aldehyde group in the ¹H and ¹³C NMR spectra.

Transformations Involving the 6-Trifluoroacetamido (C6) Functionality

Selective N-Deprotection Strategies of the Trifluoroacetamido Group

The trifluoroacetamido group is a common protecting group for amines due to its stability under a range of conditions. However, it can be selectively removed when desired. Several methods are available for the deprotection of the trifluoroacetamide (B147638) in 6-trifluoroacetamido-1-hexanal to reveal the primary amine. guidechem.comorganic-chemistry.org

Mild basic conditions, such as potassium carbonate or sodium carbonate in a methanol/water mixture, can effectively cleave the trifluoroacetamide at room temperature. guidechem.comsynarchive.com Other reagents that can be employed include sodium borohydride in ethanol, ammonia (B1221849) in methanol, or methanolic HCl. guidechem.com Phase transfer catalysis using potassium hydroxide (B78521) has also been shown to be effective for the hydrolysis of trifluoroacetamides. rsc.org The choice of deprotection strategy would depend on the compatibility with the aldehyde functionality. For instance, reductive conditions with NaBH₄ could potentially reduce the aldehyde. Therefore, mild basic hydrolysis would likely be the preferred method for the selective N-deprotection of 6-trifluoroacetamido-1-hexanal.

Reagent/ConditionsComments
K₂CO₃ or Na₂CO₃ / MeOH/H₂OMild conditions, room temperature. guidechem.comsynarchive.com
NaBH₄ / EtOHReductive conditions, may affect the aldehyde. guidechem.com
NH₃ / MeOHMild, suitable for some substrates. guidechem.com
HCl / MeOHAcidic conditions. guidechem.com
KOH / Phase Transfer CatalystEffective hydrolysis. rsc.org

Reactivity of the Amide Moiety

The reactivity of the amide functional group is central to its role in chemistry and biology. Generally considered stable and unreactive, this characteristic stems from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, a phenomenon known as amidic resonance. nih.govmdpi.com This resonance imparts a partial double bond character to the C-N bond, increasing its stability and reducing the electrophilicity of the carbonyl carbon. nih.govmdpi.com

However, in 6-trifluoroacetamido-1-hexanal, the amide moiety is a trifluoroacetamide. The presence of the strongly electron-withdrawing trifluoromethyl group significantly alters the electronic properties and reactivity of the amide bond compared to a simple acetamide. georgiasouthern.edu The fluorine atoms inductively pull electron density away from the carbonyl carbon, which in turn withdraws density from the nitrogen atom. This effect diminishes the contribution of the resonance structure where a double bond exists between the carbon and nitrogen, thereby reducing the stability of the amide bond and increasing the electrophilicity of the carbonyl carbon. mdpi.com Consequently, the trifluoroacetamide group is more susceptible to nucleophilic attack and hydrolysis under milder conditions than unsubstituted amides. georgiasouthern.edu

This enhanced reactivity makes the trifluoroacetyl group an excellent protecting group for amines. It is stable enough to withstand various reaction conditions but can be cleaved when desired, often under basic conditions (e.g., with potassium carbonate in methanol) or sometimes under acidic hydrolysis. nih.gov The activation of amides using reagents like triflic anhydride (B1165640) can lead to highly electrophilic nitrilium or keteniminium ions, which are intermediates for a wide array of chemical transformations. nih.govtcichemicals.com While the trifluoroacetamide in 6-trifluoroacetamido-1-hexanal is already "activated" towards hydrolysis, its reaction with such powerful electrophilic activators could forge pathways to further functionalization.

Amide TypeSubstituent on NitrogenRelative Reactivity/Acylating PotentialTypical Cleavage Conditions
Simple Amide (e.g., Acetamide)-COCH₃LowHarsh acidic or basic hydrolysis, high temperatures
Carbamate (e.g., Boc-amide)-COOtBuModerateStrong acid (e.g., TFA)
Trifluoroacetamide-COCF₃HighMild basic conditions (e.g., K₂CO₃/MeOH)
N-Acyl-imidazole-CO-ImVery HighReadily reacts with nucleophiles like amines at room temperature mdpi.com

Subsequent Reactions of the Exposed Amine

Upon selective cleavage of the trifluoroacetamide group, the parent primary amine of the 6-amino-1-hexanal scaffold is revealed. The newly exposed nucleophilic amine and the existing electrophilic aldehyde in the same molecule create a versatile bifunctional intermediate poised for a variety of subsequent transformations.

One of the most direct subsequent reactions is intramolecular cyclization. The primary amine can attack the aldehyde carbonyl to form a cyclic imine (a six-membered hexahydro-1H-azepine ring system), which can be subsequently reduced to a saturated cyclic amine. This type of cyclization is a common strategy in the synthesis of heterocyclic compounds. chemicalbook.com

Beyond cyclization, the exposed primary amine can participate in a range of intermolecular reactions. These include:

N-Alkylation: The amine can be alkylated using various alkyl halides or undergo reductive amination with other aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation: The amine can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a different, potentially more complex amide linkage. This is a fundamental transformation in peptide synthesis and the creation of other functional materials. google.com

Michael Addition: If the aldehyde end of the molecule is first modified to create an α,β-unsaturated system (e.g., via a Wittig or Horner-Wadsworth-Emmons reaction), the deprotected amine can undergo an intramolecular Michael addition to form a cyclic product.

Multi-component Reactions: The liberated 6-amino-1-hexanal can serve as a bifunctional component in multi-component reactions, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity. nih.govnih.gov

The choice of reaction pathway allows chemists to leverage the deprotected amine as a handle for introducing new substituents, building polymeric chains, or constructing complex heterocyclic frameworks.

Chemoselective Reactivity Control in Bifunctional 6-Trifluoroacetamido-1-hexanal

Chemoselectivity refers to the ability of a reagent to react preferentially with one functional group in the presence of other, different functional groups. wikipedia.orglibretexts.org In the case of 6-trifluoroacetamido-1-hexanal, the molecule possesses two distinct electrophilic sites: a highly reactive aldehyde and a significantly less reactive, though activated, trifluoroacetamide. This large difference in reactivity is the key to achieving excellent chemoselective control.

Aldehydes are inherently more electrophilic than amides. wikipedia.org The aldehyde carbonyl is only stabilized by one alkyl group, whereas the amide carbonyl is stabilized by the resonance donation from the nitrogen atom. mdpi.com This makes the aldehyde in 6-trifluoroacetamido-1-hexanal the primary target for a wide range of nucleophilic and reducing agents under conditions that leave the trifluoroacetamide group completely untouched.

Examples of chemoselective reactions targeting the aldehyde include:

Selective Reduction: Mild hydride reagents, most notably sodium borohydride (NaBH₄), will readily reduce the aldehyde to a primary alcohol (yielding 6-trifluoroacetamido-1-hexanol) without affecting the amide. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups.

Wittig and Related Reactions: The aldehyde can be converted into an alkene through reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction), providing a powerful method for C-C bond formation.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds (e.g., malononitrile (B47326), diethyl malonate) in the presence of a base to form a new C-C double bond, a foundational reaction for synthesizing more complex structures. mdpi.commdpi.com

Organometallic Additions: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) will add to the aldehyde to form a secondary alcohol, a core transformation in synthetic organic chemistry.

Conversely, to react at the amide position, the aldehyde typically needs to be protected first (e.g., as an acetal) to prevent it from interfering with the reagents intended for the amide. However, the primary chemoselective strategy with this substrate involves leveraging the high reactivity of the aldehyde.

Reaction TypeReagent(s)Reactive SiteProduct Functional GroupAmide Group Status
ReductionNaBH₄, MeOHAldehydePrimary AlcoholIntact
Wittig ReactionPh₃P=CH₂AldehydeAlkeneIntact
Knoevenagel CondensationCH₂(CN)₂, baseAldehydeα,β-Unsaturated DinitrileIntact
Grignard AdditionCH₃MgBr, then H₃O⁺AldehydeSecondary AlcoholIntact
Amide HydrolysisK₂CO₃, MeOHAmidePrimary AmineCleaved

Tandem and Cascade Reaction Sequences Utilizing Both Functional Groups

The true synthetic power of a bifunctional molecule like 6-trifluoroacetamido-1-hexanal is realized in tandem or cascade reactions, where a single set of reagents or sequential one-pot additions trigger multiple bond-forming events involving both functional groups. rsc.orgnih.gov These sequences are highly efficient, minimizing purification steps and waste, to rapidly build molecular complexity. rsc.orgnih.gov

Several plausible tandem and cascade sequences can be designed starting from 6-trifluoroacetamido-1-hexanal:

Synthetic Applications of 6 Trifluoroacetamido 1 Hexanal in Complex Molecule Synthesis

Utilization as a Versatile Building Block

The chemical reactivity of 6-trifluoroacetamido-1-hexanal is dictated by its two key functional groups. The aldehyde moiety serves as an electrophilic center, readily participating in a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. These include aldol (B89426) reactions, Wittig reactions, and reductive aminations, allowing for the extension of the carbon skeleton and the introduction of diverse functionalities.

The trifluoroacetamide (B147638) group, on the other hand, provides a stable and orthogonal protecting group for the primary amine. acs.org The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton, yet the protecting group is robust enough to withstand a variety of reaction conditions. epa.gov It is known to be stable under many conditions used in peptide synthesis but can be selectively cleaved under mild basic or reductive conditions, such as with sodium borohydride (B1222165). google.comresearchgate.net This orthogonality is crucial in multi-step syntheses, enabling the selective unmasking of the amine for subsequent transformations. The presence of these two functional groups in one molecule allows for sequential and controlled manipulations, making 6-trifluoroacetamido-1-hexanal a linchpin in the assembly of complex target molecules. acs.org

Precursor to Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. acs.org The bifunctional nature of 6-trifluoroacetamido-1-hexanal makes it an ideal starting material for the construction of various heterocyclic systems, particularly piperidines.

One powerful transformation is the Pictet-Spengler reaction . While traditionally employed with β-arylethylamines, the formation of an N-acyliminium ion from the trifluoroacetamide and aldehyde moieties can facilitate cyclization with a suitably activated aromatic ring system, introduced via a prior reaction at the aldehyde. acs.orgwikipedia.orgd-nb.info This approach can lead to the formation of complex, fused heterocyclic systems.

Furthermore, intramolecular cyclization strategies can be employed. For instance, after deprotection of the amine, the resulting amino-aldehyde can undergo reductive amination to form piperidine (B6355638) rings. mdpi.com Radical cyclizations, mediated by reagents like tributyltin hydride, offer another pathway to substituted piperidines and pyrrolidines under mild, neutral conditions. rsc.org Additionally, tandem hydroformylation-hemiaminal formation reactions have been developed for the synthesis of functionalized piperidines from related amino-aldehyde precursors. acs.orgnih.gov

Reaction Type Key Intermediates/Reagents Resulting Heterocycle Reference
Pictet-Spengler ReactionN-Acyliminium ionTetrahydro-β-carbolines, Tetrahydroisoquinolines acs.orgwikipedia.org
Intramolecular Reductive AminationAmino-aldehydePiperidines mdpi.com
Radical CyclizationO-Stannyl ketylHydroxy-piperidines, Hydroxy-pyrrolidines rsc.org
Tandem HydroformylationRh/(S,S,S)-BOBPHOS catalystFunctionalized Piperidines acs.orgnih.gov

Integration into Peptide and Peptidomimetic Scaffolds

Peptides and their mimetics are of significant interest in drug discovery. The structural features of 6-trifluoroacetamido-1-hexanal allow for its incorporation into such molecules. The trifluoroacetamide group is a known protecting group in peptide synthesis, and its use in solid-phase peptide synthesis (SPPS) has been explored. google.comgoogle.com

The aldehyde functionality can be utilized in various ligation and modification strategies. For example, it can undergo reductive amination with the N-terminus of a peptide or an amino acid to form a stable secondary amine linkage, effectively capping or extending the peptide chain. This approach is valuable for creating non-natural peptide architectures with potentially enhanced stability and biological activity.

Moreover, 6-trifluoroacetamido-1-hexanal can participate in multicomponent reactions (MCRs) like the Ugi and Passerini reactions . nih.govscielo.brcsic.esresearchgate.net These reactions allow for the rapid assembly of complex, peptidomimetic structures from three or four starting materials in a single step. The aldehyde group of 6-trifluoroacetamido-1-hexanal would serve as the carbonyl component in these transformations, leading to highly functionalized and diverse molecular scaffolds.

Role in the Total Synthesis of Natural Products

The total synthesis of natural products often relies on the use of chiral and functionalized building blocks to construct complex stereochemical arrays. nih.gov N-protected α-amino aldehydes, which are close structural relatives of 6-trifluoroacetamido-1-hexanal, are valuable intermediates in the synthesis of many biologically active natural products. jst.go.jpuab.edursc.org

The aldehyde group can be used to create key carbon-carbon bonds through reactions like aldol additions, and the protected amine allows for the introduction of nitrogen at a specific position in the target molecule. The six-carbon chain of 6-trifluoroacetamido-1-hexanal can form a significant portion of the carbon skeleton of a natural product. For instance, bifunctional building blocks are crucial in the synthesis of polyketide natural products. acs.org While specific examples detailing the use of 6-trifluoroacetamido-1-hexanal in a completed total synthesis are not prominent in the literature, its structural motifs are present in various natural products, suggesting its potential as a key starting material or intermediate.

Natural Product Class Potential Synthetic Application of 6-Trifluoroacetamido-1-hexanal Key Reactions Reference
AlkaloidsFormation of piperidine or other N-heterocyclic coresPictet-Spengler, Reductive Amination wikipedia.orgmdpi.com
PolyketidesAs a bifunctional linker or side-chain precursorAldol additions, Wittig reactions acs.org
Amino acid-derived natural productsAs a non-proteinogenic amino acid surrogatePeptide coupling, Multicomponent reactions google.comnih.gov

Applications in Polymer Chemistry and Functional Materials Science

The bifunctionality of 6-trifluoroacetamido-1-hexanal also lends itself to applications in polymer chemistry. After suitable modification, this compound can be used as a monomer for the synthesis of functional polyamides. For example, oxidation of the aldehyde to a carboxylic acid would yield a 6-(trifluoroacetamido)hexanoic acid. This monomer, upon deprotection of the amine, could undergo polycondensation with a diacid or diacyl chloride to form a polyamide. nih.govugent.be

Alternatively, the aldehyde and the deprotected amine could be used in reductive amination polymerization. nih.gov The resulting polyamines could have interesting properties and applications. The presence of the trifluoromethyl group can impart unique characteristics to the resulting polymer, such as increased thermal stability, hydrophobicity, and altered solubility. The development of new methods for the synthesis of functional polyamides is an active area of research, with potential applications in biomaterials and engineering plastics. researchgate.netmdpi.com

Spectroscopic Characterization and Elucidation of 6 Trifluoroacetamido 1 Hexanal Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-trifluoroacetamido-1-hexanal, both ¹H and ¹³C NMR spectroscopy are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-trifluoroacetamido-1-hexanal is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton (CHO) is anticipated to appear as a triplet in the downfield region, typically around 9.8 ppm, due to coupling with the adjacent methylene (B1212753) group. The methylene group alpha to the aldehyde (C2-H₂) would likely resonate around 2.45 ppm as a triplet of doublets, showing coupling to both the aldehyde proton and the C3 methylene protons. The methylene group attached to the nitrogen (C6-H₂) is expected to be a quartet around 3.3 ppm, influenced by the electron-withdrawing trifluoroacetamide (B147638) group and coupling to the C5 protons. The remaining methylene groups of the hexyl chain (C3, C4, C5) would produce a complex multiplet in the upfield region, between 1.3 and 1.7 ppm. The N-H proton of the amide is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. sigmaaldrich.com The carbonyl carbon of the aldehyde is the most deshielded, expected around 202 ppm. The carbonyl carbon of the trifluoroacetamide group would appear around 157 ppm, coupled to the three fluorine atoms (a quartet). The trifluoromethyl carbon itself would also be a quartet due to C-F coupling, appearing around 116 ppm. The carbons of the hexyl chain would have distinct signals, with the C1 (aldehyde) and C6 (next to the amide) carbons being the most downfield of the chain carbons.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1 (CHO)~9.8t
H-2 (CH₂)~2.45td
H-3, H-4, H-5 (CH₂)~1.3 - 1.7m
H-6 (CH₂NH)~3.3q
N-Hvariablebr s

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)~202
C-2~44
C-3~22
C-4~29
C-5~26
C-6~39
C=O (Amide)~157 (q)
CF₃~116 (q)

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of 6-trifluoroacetamido-1-hexanal by providing a highly accurate mass measurement of the molecular ion. The exact mass can be used to confirm the molecular formula, C₈H₁₂F₃NO₂.

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation patterns. The molecular ion peak ([M]⁺˙) may be observed, but it could also be weak or absent due to the lability of the molecule. nih.gov Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the aldehyde carbonyl group is a common fragmentation for aldehydes. This would result in the loss of a propyl radical or related fragments.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which is present in 6-trifluoroacetamido-1-hexanal. This would involve the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond, leading to the elimination of a neutral butene molecule.

Amide Bond Cleavage: Fragmentation of the amide bond could lead to ions corresponding to the trifluoroacetyl group ([CF₃CO]⁺) or the hexyl amine fragment. Cleavage of the C6-N bond would also be a likely fragmentation pathway.

Predicted Key Mass Fragments (EI):

m/zPredicted Fragment Identity
211[M]⁺˙
182[M - CHO]⁺
114[CF₃CONH₂]⁺˙
97[CF₃CO]⁺
83[C₆H₁₁N]⁺˙
56[C₄H₈]⁺˙ (from McLafferty)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of 6-trifluoroacetamido-1-hexanal would be dominated by strong absorption bands characteristic of its functional groups. nist.gov A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. fishersci.ca The amide C=O stretch (Amide I band) would likely appear around 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amide should be visible as a distinct peak around 3300 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear just below 3000 cm⁻¹, while the aldehydic C-H stretch would show two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. ucl.ac.uk Non-polar bonds, such as the C-C backbone of the hexyl chain, will show strong Raman signals. The C=O stretching vibrations will also be Raman active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer.

Predicted Characteristic Vibrational Frequencies:

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch~3300 (strong, sharp)Weak
C-H Stretch (alkane)2850-2960 (strong)Strong
C-H Stretch (aldehyde)~2720, ~2820 (weak)Medium
C=O Stretch (aldehyde)~1730 (strong)Strong
C=O Stretch (amide I)~1690 (strong)Strong
N-H Bend (amide II)~1550 (medium)Weak
C-F Stretch1100-1300 (very strong)Medium

Advanced Spectroscopic Techniques for Detailed Structural Insight

For a more in-depth analysis of the three-dimensional structure and dynamics of 6-trifluoroacetamido-1-hexanal, advanced spectroscopic techniques can be employed.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would definitively establish the proton-proton coupling network within the hexyl chain. HSQC would correlate each proton to its directly attached carbon atom, confirming the assignments from the 1D spectra. HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, for instance, by showing a correlation between the aldehydic proton and the C2 carbon, or between the N-H proton and the C5 and C6 carbons.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about the spatial proximity of protons. This could be used, for example, to determine the preferred conformation of the alkyl chain or the orientation around the amide bond.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should 6-trifluoroacetamido-1-hexanal be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would offer an unambiguous confirmation of the connectivity established by NMR and would reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygens, which govern the packing of the molecules in the solid state. While obtaining suitable crystals can be a challenge, the detailed structural insights gained from a successful X-ray crystallographic analysis are unparalleled.

Computational and Theoretical Investigations of 6 Trifluoroacetamido 1 Hexanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-trifluoroacetamido-1-hexanal. The molecule's reactivity is primarily governed by the interplay between the electron-withdrawing trifluoroacetamido group and the electrophilic aldehyde functionality.

The trifluoroacetyl group significantly influences the electronic properties of the amide nitrogen. The strong inductive effect of the CF3 group withdraws electron density, making the nitrogen lone pair less available for delocalization into the carbonyl group of the amide. This, in turn, affects the charge distribution across the entire molecule. Theoretical studies on similar N-alkyltrifluoroacetamides suggest that this electron-withdrawing effect enhances the acidity of the N-H proton compared to non-fluorinated amides. researchgate.net

The aldehyde group, with its polarized carbon-oxygen double bond, is a primary site for nucleophilic attack. Quantum chemical calculations can quantify the partial charges on the atoms, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For aliphatic aldehydes like hexanal (B45976), the HOMO is typically located on the oxygen atom, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. kashanu.ac.ir

Table 7.1.1: Calculated Electronic Properties of Model Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Dipole Moment (Debye)
HexanalDFT/B3LYP/6-31G-6.50.52.7
N-ethylacetamideDFT/B3LYP/6-31G-7.21.23.8
N-ethyltrifluoroacetamideDFT/B3LYP/6-31G*-8.10.82.5

Note: The data in this table are representative values based on typical quantum chemical calculations for analogous compounds and are intended for illustrative purposes.

The MEP map for a molecule like 6-trifluoroacetamido-1-hexanal would be expected to show a region of negative potential (red/yellow) around the carbonyl oxygen of the aldehyde and the trifluoroacetamido group, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the aldehydic proton and the N-H proton, highlighting their acidic character.

Mechanistic Studies of Transformations Involving Aldehyde and Trifluoroacetamido Groups

Theoretical mechanistic studies can illuminate the pathways of reactions involving 6-trifluoroacetamido-1-hexanal. Key transformations include reactions at the aldehyde carbonyl and the hydrolysis of the trifluoroacetamide (B147638) group.

Aldehyde Transformations: The aldehyde group can undergo a variety of reactions, such as nucleophilic addition, oxidation, and reduction. Computational studies on aliphatic aldehydes have detailed the mechanisms of these transformations. For instance, the addition of a nucleophile to the carbonyl carbon proceeds through a tetrahedral intermediate. The energy barrier for this process can be calculated, providing insights into the reaction kinetics.

Trifluoroacetamide Hydrolysis: The trifluoroacetamido group is generally more susceptible to hydrolysis than a standard acetamido group due to the electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon more electrophilic. Theoretical studies on the hydrolysis of amides, particularly under acidic or basic conditions, have mapped out the reaction pathways. researchgate.netacs.org These studies typically involve the formation of a tetrahedral intermediate, followed by proton transfer steps and eventual cleavage of the C-N bond. While mechanistically similar to standard amide hydrolysis, the activation energies for the hydrolysis of trifluoroacetamides are generally lower. acs.org

Conformational Analysis and Molecular Modeling

The flexibility of the hexyl chain in 6-trifluoroacetamido-1-hexanal gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt. preprints.org This is crucial as the conformation can significantly impact the molecule's reactivity and interactions.

The orientation of the trifluoroacetamido group relative to the alkyl chain also contributes to the conformational landscape. Rotation around the N-C and C-C bonds of the backbone will have specific energy minima and maxima. The presence of the bulky and highly electronegative trifluoromethyl group will introduce specific steric and electrostatic interactions that influence the preferred conformations.

Table 7.3.1: Relative Energies of Torsional Angles in a Hexyl Chain

Dihedral AngleConformationRelative Energy (kcal/mol)
C-C-C-CAnti0
C-C-C-CGauche~0.9
C-C-C=OEclipsed~2.5

Note: These are generalized values for aliphatic chains and are for illustrative purposes.

Molecular modeling simulations, such as molecular dynamics, can provide a picture of the dynamic behavior of 6-trifluoroacetamido-1-hexanal in different environments, showing how the molecule flexes and changes shape over time. arxiv.org

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrational frequencies corresponding to the stretching and bending of chemical bonds. Quantum chemical calculations can compute these vibrational frequencies with good accuracy. For 6-trifluoroacetamido-1-hexanal, key predicted vibrational modes would include:

A strong C=O stretching frequency for the aldehyde group, typically in the range of 1720-1740 cm⁻¹. orgchemboulder.commsu.edu

A characteristic C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com

A strong C=O stretching frequency for the amide group (Amide I band), expected at a higher wavenumber than typical amides due to the electron-withdrawing CF3 group, likely around 1700-1730 cm⁻¹.

An N-H stretching frequency around 3300-3500 cm⁻¹.

Strong C-F stretching frequencies, typically in the region of 1100-1300 cm⁻¹.

Table 7.4.1: Predicted Characteristic IR Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AldehydeC=O Stretch1720 - 1740
AldehydeC-H Stretch2700 - 2850
TrifluoroacetamideC=O Stretch (Amide I)1700 - 1730
TrifluoroacetamideN-H Stretch3300 - 3500
TrifluoroacetylC-F Stretch1100 - 1300

Note: These are predicted ranges based on data for analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted using quantum chemical methods, often employing the GIAO (Gauge-Including Atomic Orbital) method. chemaxon.comprospre.camestrelab.com The predicted ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each nucleus.

In the ¹H NMR spectrum, a characteristic downfield signal for the aldehydic proton would be expected around 9.7 ppm. The N-H proton would likely appear as a broad signal, with its chemical shift dependent on solvent and concentration. The protons on the carbon alpha to the aldehyde and the nitrogen would also have distinct chemical shifts.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde would be the most downfield signal, typically around 200 ppm. The carbonyl carbon of the trifluoroacetamide would appear further upfield. The carbon of the CF3 group would show a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms.

These computational predictions, when compared with experimental spectra, provide a powerful means of structural verification and a deeper understanding of the molecule's properties.

Future Perspectives and Emerging Research Directions for 6 Trifluoroacetamido 1 Hexanal Chemistry

Development of Novel Catalytic Systems for its Transformations

The transformation of biomass into valuable chemicals and renewable fuels is a significant area of modern chemistry, with metal-based catalysts playing a crucial role in processes like hydrogenation, reforming, and hydrodeoxygenation. mdpi.com The future of 6-Trifluoroacetamido-1-hexanal chemistry is intrinsically linked to the development of advanced catalytic systems capable of selectively acting on its aldehyde or amide functionalities.

Heterogeneous catalysts, which operate in a different phase from the reactants, are particularly promising as they offer straightforward separation and reusability, making them ideal for industrial-scale processes. mdpi.comsemanticscholar.org Recent advancements in catalysis have highlighted several promising areas:

Metal-Based Catalysts : Iron (Fe) has emerged as a sustainable, cost-effective, and low-toxicity alternative to precious metals in catalysis. semanticscholar.org Heterogeneous iron catalysts have demonstrated high efficiency and selectivity in a wide range of organic transformations. semanticscholar.org The development of iron-based systems, potentially supported on materials like silica, aluminosilicates, or carbonized matrices, could offer new pathways for the reduction, oxidation, or coupling reactions of 6-Trifluoroacetamido-1-hexanal. semanticscholar.org Furthermore, transition metals like nickel and cobalt, and noble metals such as platinum and palladium, are known for their remarkable activity in upgrading biomass, a field that frequently deals with aldehyde chemistry. mdpi.com

Metal-Organic Frameworks (MOFs) : MOFs are highly versatile materials that merge the benefits of homogeneous and heterogeneous catalysis, providing high efficiency and selectivity along with reusability and stability. rsc.org By tailoring the metallic nodes and organic linkers, MOFs can be designed with specific active sites to catalyze challenging reactions under mild conditions, a feature that could be exploited for the precise transformation of 6-Trifluoroacetamido-1-hexanal. rsc.org

Switchable Catalytic Systems : Inspired by natural enzymes, researchers have developed artificial catalytic systems that can be turned "on" or "off" by external stimuli like pH or temperature. nih.gov Such systems, often based on responsive polymers or peptides, could allow for unprecedented control over reactions involving 6-Trifluoroacetamido-1-hexanal, enabling transformations to be initiated or halted with a simple environmental change. nih.gov

Future research will likely focus on designing catalysts that can selectively target the aldehyde group for transformations like aldol (B89426) reactions, reductive aminations, or oxidations, while leaving the robust trifluoroacetamide (B147638) group intact, or vice versa.

Exploration of Continuous Flow and Microreactor Technologies

Continuous flow chemistry and microreactor technologies represent a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. nih.gov These technologies are particularly well-suited for managing reactions that are highly exothermic, involve hazardous reagents, or are limited by mass transfer—conditions often relevant to aldehyde chemistry.

The biocatalytic preparation of trans-2-hexenal, a related aldehyde, using an alcohol oxidase in a flow-reactor setup demonstrated a significant increase in catalytic activity by overcoming the poor solubility and mass transfer limitations of oxygen in aqueous media. beilstein-journals.org This approach not only boosted reaction rates but also achieved high turnover numbers, highlighting the preparative potential of flow chemistry for aldehyde synthesis. beilstein-journals.org

Similarly, the synthesis of other complex molecules has been successfully translated to continuous flow systems. nih.gov For 6-Trifluoroacetamido-1-hexanal, this technology offers several potential advantages:

Enhanced Safety and Control : Precise control over reaction temperature, pressure, and residence time minimizes the risk of runaway reactions.

Improved Yield and Purity : Efficient mixing and superior mass and heat transfer can lead to higher conversion rates and reduced formation of byproducts. beilstein-journals.org

Scalability : Scaling up production is simplified by running the system for longer durations or by using multiple reactors in parallel, a process known as numbering-up.

The exploration of microreactors for the synthesis or subsequent derivatization of 6-Trifluoroacetamido-1-hexanal could unlock more efficient and sustainable manufacturing processes. researchgate.netgoogle.com Future work may involve integrating catalytic systems directly into the microreactors, creating highly efficient, automated production platforms.

Expanding the Scope in Interdisciplinary Research

The true potential of a chemical compound is often realized when it crosses disciplinary boundaries. mdpi.com Interdisciplinary research, which integrates knowledge and methods from different fields, is essential for solving complex modern problems in areas from public health to materials science. mdpi.comtci-thaijo.org The bifunctional nature of 6-Trifluoroacetamido-1-hexanal makes it a prime candidate for application in such interdisciplinary projects.

Complex healthcare challenges, for instance, are increasingly being addressed through collaborations between medicine, physics, chemistry, and engineering. nih.gov The unique features of 6-Trifluoroacetamido-1-hexanal could be leveraged in several ways:

Chemical Biology and Medicinal Chemistry : The reactive aldehyde can be used as a handle for bioconjugation, allowing the molecule to be attached to proteins, peptides, or other biomolecules. The trifluoroacetyl group, containing three fluorine atoms, can serve as a powerful probe for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and conformations without the background noise of ¹H NMR. This could enable its use in developing new diagnostic agents or therapeutic compounds.

Materials Science : Aldehyde groups can react with surfaces containing amino groups to form stable imine or secondary amine linkages. This functionality could be used to modify the surfaces of polymers, nanoparticles, or other materials, imparting new properties such as hydrophobicity or biocompatibility.

Environmental Science : As a functionalized aldehyde, it could serve as a standard or tracer in studies of atmospheric chemistry or in the development of sensors for detecting volatile organic compounds (VOCs). mdpi.com

Successfully applying 6-Trifluoroacetamido-1-hexanal in these areas will require collaboration between synthetic chemists, biologists, physicists, and engineers, embodying the principles of interdisciplinary research to drive innovation. researchgate.netmdpi.com

Advances in Analytical Methodologies for its Detection and Quantification

The ability to accurately detect and quantify a chemical compound is fundamental to its study and application. For 6-Trifluoroacetamido-1-hexanal, analytical methods can be adapted from established protocols for other aldehydes, particularly hexanal (B45976), which is a common marker for lipid oxidation in food and a biomarker in biological samples. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. rsc.org However, direct analysis can be challenging, and derivatization is often employed to improve volatility and chromatographic behavior. rsc.orgresearchgate.net

Derivatization Techniques : While the trifluoroacetamide group enhances stability, the aldehyde may still require derivatization. Common reagents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) and DNPH (2,4-Dinitrophenylhydrazine), which create stable derivatives that are readily detectable by GC-MS or HPLC. nih.gov Another common technique is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar groups into more volatile silyl (B83357) ethers. rsc.org

Advanced Sample Preparation : To detect trace amounts of the compound in complex matrices like biological fluids or environmental samples, advanced extraction and concentration techniques are crucial. Solid-phase microextraction (SPME) is a solvent-free method that integrates sampling, extraction, and concentration into a single step. analchemres.org Different modes, such as headspace SPME, are particularly effective for volatile analytes like aldehydes. mdpi.com Other methods like dispersive liquid-liquid microextraction (DLLME) have also been developed to achieve low limits of detection. nih.gov

The table below summarizes various analytical methods that have been successfully used for detecting hexanal and other aldehydes, which could be adapted for 6-Trifluoroacetamido-1-hexanal.

Analytical Technique Derivatization Reagent Analyte(s) Matrix Limit of Detection (LOD) Reference
HS-SPME-GC-MSPFBHA (on-fiber)Hexanal, HeptanalHuman Blood0.006 nM, 0.005 nM nih.gov
MSPE-ISD-HPLC-UVDNPH (in-situ)Hexanal, HeptanalUrine1.7 nmol L⁻¹, 2.5 nmol L⁻¹ nih.gov
DLLME-HPLC-UVDNPHHexanal, HeptanalWater, Urine7.90 nmol L⁻¹, 2.34 nmol L⁻¹ nih.gov
Monolith Microextraction-HPLC-UVDNPH (on-monolith)Hexanal, HeptanalPlasma2.4 nmol L⁻¹, 3.6 nmol L⁻¹ nih.gov
GC-MSSilylation (MSTFA)Organic AcidsPlantsNot Specified rsc.org
HS-SPME-GC-MSNoneHexanal, 1-HexanolMinced MeatNot Specified nih.gov

Future research will focus on developing and validating specific, highly sensitive methods for 6-Trifluoroacetamido-1-hexanal, enabling its precise quantification in complex interdisciplinary studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-Trifluoroacetamido-1-hexanal, and how can purity be optimized?

  • Methodological Answer : The synthesis of fluorinated aldehydes like 6-Trifluoroacetamido-1-hexanal typically involves multi-step reactions, such as nucleophilic substitution followed by oxidation. For example, trifluoroacetamide derivatives can be synthesized via coupling reactions using reagents like triphenylphosphine (as a catalyst) and hexanal precursors under anhydrous conditions . To ensure high purity, chromatographic techniques (e.g., flash column chromatography) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are recommended. Purity validation should include HPLC (>98%) and NMR spectroscopy to confirm the absence of residual solvents or unreacted intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing 6-Trifluoroacetamido-1-hexanal?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ ~9.5–10.5 ppm) and trifluoroacetamide group (δ ~160–170 ppm for carbonyl in ¹³C). Fluorine-19 NMR can resolve trifluoromethyl signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments, ensuring molecular formula accuracy (e.g., C₈H₁₂F₃NO₂).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
  • X-ray Crystallography : For crystalline derivatives, this provides unambiguous structural confirmation .

Q. What safety protocols are essential for handling 6-Trifluoroacetamido-1-hexanal in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile aldehyde handling .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent aldehyde oxidation. Label containers with hazard symbols (e.g., corrosive, irritant) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can contradictory reactivity data for 6-Trifluoroacetamido-1-hexanal in nucleophilic vs. electrophilic reactions be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or temperature effects. For example:

  • In polar aprotic solvents (e.g., DMF), the aldehyde group may act as an electrophile, reacting with amines to form Schiff bases.
  • In non-polar solvents (e.g., toluene), the trifluoroacetamide group can stabilize intermediates, altering reaction pathways.
    Systematic kinetic studies under controlled conditions (e.g., varying solvent, pH, and catalyst loading) are needed. Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation .

Q. What strategies mitigate degradation of 6-Trifluoroacetamido-1-hexanal during long-term storage?

  • Methodological Answer :

  • Stabilization Additives : Add 0.1–1% w/w antioxidants (e.g., BHT) to inhibit aldehyde oxidation.
  • Lyophilization : For aqueous solutions, lyophilize the compound and store under argon to prevent hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to identify degradation products (e.g., hexanoic acid derivatives) .

Q. How does the trifluoroacetamide group influence the compound’s bioavailability in biochemical assays?

  • Methodological Answer : The trifluoroacetamide group enhances metabolic stability by resisting enzymatic hydrolysis. However, its strong electron-withdrawing effect may reduce membrane permeability. To assess bioavailability:

  • Perform logP measurements (e.g., shake-flask method) to determine lipophilicity.
  • Use Caco-2 cell monolayers to evaluate intestinal absorption.
  • Compare with non-fluorinated analogs to isolate the trifluoro group’s impact .

Q. What experimental designs address discrepancies in reported cytotoxicity data for 6-Trifluoroacetamido-1-hexanal?

  • Methodological Answer : Discrepancies may stem from cell line variability or assay conditions.

  • Standardization : Use ISO-certified cell lines (e.g., HEK-293, HepG2) and validate viability assays (e.g., MTT vs. resazurin).
  • Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) with triplicate replicates.
  • Mechanistic Studies : Perform RNA sequencing to identify differentially expressed genes linked to cytotoxicity .

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